molecular formula C₁₇¹³CH₁₅D₃ClIN₆O₄ B1162068 2-Cl-IB-MECA-13C,d3

2-Cl-IB-MECA-13C,d3

Cat. No.: B1162068
M. Wt: 548.74
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3) in Biological Systems

Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule, regulating a vast array of physiological processes. researchgate.netunife.itnih.gov Its effects are mediated through four distinct G protein-coupled receptors (GPCRs), designated as A1, A2A, A2B, and A3. nih.govtaylorandfrancis.comwikipedia.org These receptor subtypes are distributed throughout the body and are differentiated by their affinity for adenosine, the G proteins they couple with, and the subsequent intracellular signaling pathways they activate. unife.ittaylorandfrancis.com

The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. unife.ittaylorandfrancis.comresearchgate.net Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP levels. taylorandfrancis.comresearchgate.net Beyond cAMP modulation, these receptors can also activate other pathways, such as the phospholipase C (PLC) pathway, which influences intracellular calcium levels and protein kinase C (PKC) activity. researchgate.netresearchgate.netbio-rad.com The A1 and A2A receptors are considered high-affinity receptors for adenosine, while the A2B and A3 receptors are low-affinity. taylorandfrancis.com This differential signaling and affinity allows for nuanced regulation of cellular function in response to varying extracellular adenosine concentrations.

Receptor SubtypePrimary G Protein CouplingEffect on Adenylyl CyclaseAffinity for Adenosine
A1 GiInhibitionHigh
A2A GsStimulationHigh
A2B GsStimulationLow
A3 GiInhibitionLow

This table summarizes the primary signaling characteristics of the four adenosine receptor subtypes.

Distinctive Characteristics and Expression Profiles of the A3 Adenosine Receptor (A3AR) in Research Models

The A3 adenosine receptor (A3AR) was the last of the four subtypes to be identified and cloned. researchgate.netunife.it A key distinguishing feature of the A3AR is its expression pattern in different physiological states. Under normal conditions, A3AR expression is generally low in most tissues. researchgate.netnih.govresearchgate.net However, its expression is significantly upregulated in inflammatory and cancer cells. researchgate.netunife.itnih.govresearchgate.netmdpi.com This overexpression has been observed in various tumor types, including colon, breast, melanoma, and hepatocellular carcinoma, often correlating with disease progression. nih.govresearchgate.net Similarly, elevated A3AR levels are found in cells associated with autoimmune inflammatory diseases like rheumatoid arthritis and psoriasis. nih.gov

This differential expression makes the A3AR an attractive therapeutic target, as targeting the receptor could selectively affect pathological cells while sparing normal ones. unife.itnih.govmdpi.com Research is complicated by significant structural differences in the A3AR between species, such as humans, rats, and mice, which can lead to variations in ligand binding and pharmacological effects. researchgate.netmdpi.com Functionally, A3AR activation primarily leads to the inhibition of adenylyl cyclase through Gi proteins, but it can also couple to Gq proteins to activate the PLC pathway. researchgate.netbio-rad.comnih.gov

Introduction of 2-Cl-IB-MECA-13C,d3 as a Radiolabeled and Deuterated A3AR Selective Agonist for Research

This compound is a specialized, isotopically labeled version of the potent and selective A3AR agonist, 2-Cl-IB-MECA. The designation "-13C,d3" signifies that specific atoms within the molecule have been replaced with their heavier, stable (non-radioactive) isotopes: carbon-13 (¹³C) and deuterium (B1214612) (³H or D). For instance, Namodenoson-d5 is a deuterium-labeled form of Namodenoson (an alternative name for 2-Cl-IB-MECA). medchemexpress.commedchemexpress.com

This stable isotope labeling is a critical tool in modern biomedical research. Incorporating heavier isotopes increases the molecular weight of the compound without altering its fundamental chemical properties or biological activity. This allows it to be used as an internal standard in quantitative analytical techniques like mass spectrometry, enabling precise measurement of the unlabeled compound in biological samples. While the term "radiolabeled" is sometimes used broadly, it is important to distinguish stable isotopes like ¹³C and deuterium from radioactive isotopes like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), which are used in different types of assays (e.g., radioligand binding assays). nih.govacs.orgnih.gov Therefore, this compound serves as a non-radioactive, stable isotope-labeled standard, indispensable for pharmacokinetic and metabolic studies of its parent compound, 2-Cl-IB-MECA.

Historical Context and Significance of 2-Cl-IB-MECA in Adenosine Receptor Pharmacology Research

The development of 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide, abbreviated as 2-Cl-IB-MECA, marked a significant milestone in adenosine receptor pharmacology. canfite.com It was synthesized from its precursor, IB-MECA, through the strategic addition of a chlorine atom at the C2 position of the purine ring. unife.it This modification substantially enhanced both the binding affinity and selectivity for the A3AR. unife.it

Properties

Molecular Formula

C₁₇¹³CH₁₅D₃ClIN₆O₄

Molecular Weight

548.74

Synonyms

1-[2-Chloro-6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide-13C,d3;  2-Chloro-N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide-13C,d3;  2-Cl IB-MECA-13C,d3;  CF 102-13C,d3;  Chloro-IB-MECA-13C,d3; 

Origin of Product

United States

Molecular Pharmacology and Receptor Interaction Dynamics of 2 Cl Ib Meca 13c,d3

A3 Adenosine (B11128) Receptor Binding Affinity and Selectivity of 2-Cl-IB-MECA

2-Cl-IB-MECA is renowned for its high binding affinity and remarkable selectivity for the A3 adenosine receptor. tocris.com The introduction of a chlorine atom at the C2 position of the adenine (B156593) ring of its precursor, IB-MECA, significantly enhances its affinity and selectivity for the A3AR. unife.it

Comparative Binding Studies with Other Adenosine Receptor Subtypes

Extensive comparative binding studies have demonstrated the pronounced selectivity of 2-Cl-IB-MECA for the A3 adenosine receptor over other subtypes (A1, A2A, and A2B). It displays a 2500-fold and 1400-fold selectivity over A1 and A2A receptors, respectively. tocris.comnih.gov This high degree of selectivity makes it a valuable pharmacological tool for investigating the specific functions of the A3AR. nih.gov

The binding affinities (Ki values) of 2-Cl-IB-MECA and its parent compound, IB-MECA, for different human adenosine receptor subtypes are summarized in the table below.

Comparative Binding Affinities (Ki, nM) of Adenosine Receptor Agonists
CompoundhA1ARhA2AARhA3ARReference
IB-MECA5129001.8 unife.it
2-Cl-IB-MECA8204700.33 caymanchem.com
2-Cl-IB-MECA--1.4 unife.it

Quantitative Characterization of Receptor-Ligand Interactions

The high affinity of 2-Cl-IB-MECA for the A3AR is quantified by its low nanomolar to sub-nanomolar Ki value, reported to be as low as 0.33 nM. tocris.commedchemexpress.com This strong interaction is a result of specific molecular interactions within the ligand-binding pocket of the A3AR. Cryo-electron microscopy studies have provided detailed insights into these interactions, revealing that the ligand binding pocket is primarily composed of hydrophobic residues. researchgate.net The N6-iodobenzyl group and the 5'-N-methylcarboxamide group of 2-Cl-IB-MECA play crucial roles in its binding and activation of the receptor. researchgate.net

Agonistic Efficacy and Potency of 2-Cl-IB-MECA at the A3 Adenosine Receptor

2-Cl-IB-MECA acts as a full agonist at the A3 adenosine receptor. acs.org It effectively stimulates downstream signaling pathways upon binding to the receptor. One of the primary signaling pathways inhibited by A3AR activation is the adenylyl cyclase pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels. 2-Cl-IB-MECA has been shown to inhibit adenylate cyclase activity with an IC50 value of 66.8 nM in CHO cell membranes expressing rat A3 receptors. caymanchem.com

In functional assays measuring the inhibition of forskolin-stimulated cAMP production, 2-Cl-IB-MECA demonstrates high potency, with EC50 values in the low nanomolar range. acs.org For instance, one study reported an EC50 of 1.21 ± 0.35 nM. acs.org However, while it is a full agonist in terms of cAMP inhibition, some studies suggest it may act as a partial agonist for β-arrestin2 recruitment. nih.gov

Structure-Activity Relationships (SAR) and Structure-Kinetics Relationships (SKR) of 2-Cl-IB-MECA Analogs

The structure-activity relationship (SAR) of adenosine analogs at the A3AR has been extensively explored to develop more potent and selective ligands. The development of 2-Cl-IB-MECA itself is a prime example of successful SAR studies, where the addition of a 2-chloro group to IB-MECA enhanced A3AR selectivity. nih.gov

Further modifications to the 2-Cl-IB-MECA scaffold have provided additional insights:

4'-Thio substitution: Replacing the oxygen in the ribose ring with sulfur (4'-thio analogs) has been shown to enhance A3AR potency and selectivity. acs.org

Ribose modifications: Alterations to the ribose moiety can significantly impact efficacy. For example, replacing the 2'-hydroxyl group with fluorine is detrimental to binding, while a 3'-fluoro substitution can lead to antagonists. researchgate.net

(N)-Methanocarba analogs: Rigidifying the ribose conformation, as seen in (N)-methanocarba derivatives, can lead to high potency in both cAMP signaling and β-arrestin2 recruitment. nih.gov

Structure-kinetics relationship (SKR) studies investigate how chemical structure influences the binding kinetics (association and dissociation rates) of a ligand. Allosteric modulators have been shown to affect the dissociation rate of agonists like [125I]I-AB-MECA from the A3AR. nih.gov

Computational Modeling of 2-Cl-IB-MECA-A3AR Binding Sites and Conformational Changes

Computational modeling has become an invaluable tool for understanding the interaction between ligands like 2-Cl-IB-MECA and the A3AR, and for predicting the activity of new analogs.

Molecular Docking and Homology Modeling Approaches

Before high-resolution structures were available, homology modeling was used to create theoretical models of the A3AR based on the crystal structures of other G protein-coupled receptors (GPCRs). unipi.it These models, combined with molecular docking simulations, helped to predict the binding poses of ligands like 2-Cl-IB-MECA and identify key interacting residues. unipi.it

More recently, the availability of cryo-EM structures of the A3AR in complex with agonists, including 2-Cl-IB-MECA (also known as CF102), has provided a much more accurate template for computational studies. researchgate.net These structures confirm the importance of hydrophobic interactions and specific hydrogen bonds in ligand binding. researchgate.net Docking studies using these high-resolution structures can now be performed with greater confidence to design novel A3AR modulators. Structural network analysis based on these models can even help predict whether a subtle chemical modification will shift a compound from being an agonist to an antagonist. acs.org

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations have become an indispensable tool for elucidating the intricate and dynamic interactions between ligands and their receptor targets at an atomic level. In the context of the A3 adenosine receptor (A3AR), MD simulations have provided profound insights into the binding of agonists, including the highly selective agonist 2-Cl-IB-MECA. While specific MD studies on the isotopically labeled variant, 2-Cl-IB-MECA-13C,d3, are not prevalent in the literature, the minimal mass difference due to isotopic substitution does not significantly alter the molecular mechanics. Therefore, simulations performed with 2-Cl-IB-MECA are directly applicable to understanding the behavior of its labeled counterpart.

Early computational studies relied on homology models of the A3AR, often based on the structure of bovine rhodopsin. mdpi.com These models were instrumental in initial investigations into the conformational changes induced by agonist binding. For instance, simulations suggested that the binding of the agonist 2-Cl-IB-MECA, in contrast to antagonists, stabilizes a trans conformation of the Trp243 (6.48) residue, a movement believed to be crucial for receptor activation. mdpi.com This conformational switch was proposed to be driven by favorable electrostatic interactions. mdpi.com

More recent studies have benefited from higher-resolution templates, including the crystal structures of other adenosine receptor subtypes and, ultimately, cryo-electron microscopy (cryo-EM) structures of the A3AR itself. biorxiv.org These advanced models have allowed for more accurate and detailed MD simulations, refining our understanding of the ligand-receptor complex.

MD simulations, often coupled with Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, have been employed to identify key residues within the A3AR orthosteric binding site that are critical for agonist binding and to correlate computational binding free energies with experimental activity data. These simulations reveal a complex network of interactions that anchor the agonist within the binding pocket.

Key interactions for agonists like 2-Cl-IB-MECA with the A3AR, as revealed by molecular modeling and simulations, include:

Hydrogen Bonds: The ribose moiety of the adenosine scaffold forms crucial hydrogen bonds with surrounding residues. The 2' and 3' hydroxyl groups often interact with residues such as S271(7.42) and H272(7.43), while the 5'-N-methylcarboxamide group is essential for a hydrogen bond with T94(3.36). biorxiv.org The absence of a hydrogen bond with N1 is consistent with the observation that 1-deaza analogues retain high affinity for the A3AR. mdpi.com

Hydrophobic and van der Waals Interactions: The lipophilic N6-(3-iodobenzyl) group is a key determinant of selectivity and high affinity for the A3AR. unipi.it Cryo-EM structures and subsequent simulations have revealed that this group binds within a cryptic pocket. biorxiv.org This pocket is shaped by residues including L91(3.33), H95(3.37), S181(5.42), I186(5.47), and W243(6.48). biorxiv.org Additional van der Waals interactions occur with residues like L246(6.51) and I268(7.39).

π-π Stacking: Aromatic interactions, specifically π-π stacking between the purine (B94841) core of the ligand and the side chain of F168(5.29), contribute significantly to the stability of the complex.

The table below summarizes the key amino acid residues of the A3AR involved in the interaction with adenosine agonists, as identified through molecular dynamics simulations and mutagenesis studies.

Interacting ResidueBallesteros-Weinstein NumberType of InteractionReference
T943.36Hydrogen Bond biorxiv.org
F1685.29π-π Stacking
L2466.51van der Waals
N2506.55Hydrogen Bond mdpi.com
S2717.42Hydrogen Bond biorxiv.org
H2727.43Hydrogen Bond mdpi.combiorxiv.org
I2687.39van der Waals
W2436.48Hydrophobic, Conformational Change mdpi.combiorxiv.org
H953.37Hydrophobic biorxiv.org

MD simulations have also been crucial in understanding the role of extracellular loops (ELs) in ligand entry and receptor activation. Studies have shown that ligands may initially interact with a metastable state in an extracellular vestibule, defined by EL2 and EL3, before settling into the primary binding pocket within the transmembrane helical bundle. The dynamics of these loops can thus influence ligand access and binding kinetics.

Furthermore, computational approaches have been used to probe the effects of mutations on agonist binding. For example, in silico mutagenesis studies, followed by MD simulations and free energy calculations, have successfully predicted the impact of mutating key residues to alanine, often showing a negation of agonist activity which correlates well with experimental findings. These combined computational and experimental approaches have validated the interaction models and underscored the importance of the identified residues for both ligand binding and subsequent receptor activation.

Cellular and Molecular Mechanisms of Action Elicited by 2 Cl Ib Meca 13c,d3

Intracellular Signaling Pathways Modulated by A3AR Activation

The binding of 2-Cl-IB-MECA-13C,d3 to the A3AR triggers conformational changes in the receptor, leading to the engagement and activation of various intracellular signaling cascades. The specific pathways activated can be cell-type dependent, leading to a wide spectrum of biological responses.

The A3AR primarily exerts its effects by coupling to heterotrimeric G proteins. ub.edu The most prominent interaction is with the Gi/o family of proteins. mdpi.comnih.gov This coupling of A3AR to Gi proteins leads to the inhibition of the enzyme adenylyl cyclase. mdpi.comnih.govresearchgate.net The subsequent decrease in adenylyl cyclase activity results in reduced intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.commdpi.com This canonical pathway is a hallmark of A3AR signaling.

In addition to Gi, the A3AR can also couple to Gq proteins in certain cellular contexts. nih.govmdpi.comd-nb.info This interaction activates a different effector enzyme, phospholipase C (PLC), initiating a distinct signaling cascade involving inositol (B14025) phosphates and intracellular calcium mobilization. nih.govmdpi.com The dual coupling capability to both Gi and Gq proteins allows A3AR to mediate a diverse range of biological responses depending on the specific G protein activated in a given cell type. mdpi.com

G Protein FamilyPrimary EffectorDownstream EffectReference
Gi/oAdenylyl CyclaseInhibition, leading to decreased cAMP levels mdpi.comnih.govresearchgate.net
GqPhospholipase C (PLC)Activation, leading to IP3 and DAG production nih.govmdpi.comd-nb.info

The activation of the A3AR by agonists such as 2-Cl-IB-MECA is a known trigger for the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. mdpi.com This pathway is widely recognized as a critical regulator of cell survival, proliferation, and metabolism. In models of cardiac injury, activation of A3AR with 2-Cl-IB-MECA stimulated this pro-survival pathway. mdpi.com

Studies in rat cardiomyocytes have demonstrated that A3AR stimulation leads to the phosphorylation and activation of Akt. mdpi.com This process was shown to be dependent on PI3K, positioning it as a key downstream mediator of the Gi protein-dependent signaling pathway for Akt activation. mdpi.com Conversely, in certain human melanoma cells, A3AR signaling through the PI3K/Akt pathway results in the inhibition of cell proliferation. mdpi.comunife.it Furthermore, a thio-analog of 2-Cl-IB-MECA was found to suppress angiogenesis by regulating the PI3K/Akt/mTOR pathway in endothelial cells. nih.gov This highlights the context-dependent nature of the ultimate cellular outcome following PI3K/Akt activation by A3AR agonists.

The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses. A3AR activation is known to modulate several MAPK pathways, including the extracellular-signal regulated kinase 1/2 (ERK1/2) and p38 MAPK. mdpi.comnih.gov Treatment with 2-Cl-IB-MECA has been shown to activate the pro-survival MEK1/2-ERK1/2 pathway in cardiomyocytes. mdpi.com

The mechanism often involves Gi/o protein-dependent signaling. For instance, in Chinese hamster ovary (CHO) cells engineered to express the human A3AR, the receptor's activation robustly stimulates ERK1/2 phosphorylation through a pathway involving PI3K, Ras, and MEK. researchgate.net However, the effect of A3AR on ERK1/2 is not universally stimulatory. In some cancer cell lines, A3AR activation leads to a reduction in the basal levels of ERK1/2 phosphorylation, contributing to an anti-proliferative effect. mdpi.comunife.it This paradoxical regulation underscores the complexity of A3AR-mediated signaling, where the same pathway can be either activated or inhibited depending on the cellular environment and genetic background. mdpi.com

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are key regulators of many cellular processes. A3AR activation can stimulate PKC through the Gq-protein-mediated activation of phospholipase C (PLC). mdpi.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3); DAG is a direct activator of conventional and novel PKC isoforms. mdpi.comresearchgate.net The βγ-subunits released from activated Gi proteins can also contribute to PLC activation. mdpi.com

Once activated, PKC can phosphorylate a multitude of downstream targets, including components of the MAPK cascade like ERK1/2 and p38. mdpi.com The cardioprotective effects of A3AR agonists have been linked to PKC-dependent pathways. mdpi.com For example, co-treatment with the A3AR agonist IB-MECA was found to attenuate the Sunitinib-induced increase in phosphorylated PKCα in cardiac tissue, mitigating cardiotoxicity. researchgate.net

The cellular cytoskeleton provides structural integrity and is dynamically remodeled to facilitate processes like cell migration, division, and morphological changes. A3AR activation by 2-Cl-IB-MECA has been shown to induce significant cytoskeletal reorganization. In human astroglioma cells, treatment with nanomolar concentrations of 2-Cl-IB-MECA led to a marked rearrangement of the actin cytoskeleton, characterized by the formation of prominent stress fibers and an increase in cell protrusions. medchemexpress.comnih.govcanfite.com

The molecular mechanism underlying this effect involves small GTP-binding proteins of the Rho family, which are master regulators of the actin cytoskeleton. nih.gov Studies have shown that the effects of 2-Cl-IB-MECA on actin are dependent on the integrity of Rho proteins. nih.gov Furthermore, the A3AR agonist was found to reduce the levels of Rho-GDI, an inhibitory protein that sequesters Rho proteins in an inactive state. nih.gov This reduction in Rho-GDI suggests a potentiation of Rho-mediated signaling, leading to the observed reinforcement of the actin cytoskeleton. nih.gov

Cellular ProcessKey Molecular MediatorObserved Effect of 2-Cl-IB-MECAReference
Cytoskeletal RemodelingRho GTP-binding proteinsInduces formation of actin stress fibers and cell protrusions medchemexpress.comnih.gov
Rho Pathway RegulationRho-GDI (inhibitor)Reduces Rho-GDI levels, potentiating Rho signaling nih.gov

Protein Kinase C (PKC) Activation and Downstream Effects

Regulation of Gene Expression and Transcription Factor Activity

Ultimately, the signaling pathways initiated by this compound converge on the nucleus to regulate the activity of transcription factors and alter patterns of gene expression. This genomic level of control is fundamental to the long-term effects of A3AR activation.

In cancer cell lines, 2-Cl-IB-MECA treatment has been shown to downregulate key components and targets of the Wnt/β-catenin signaling pathway. nih.gov This includes decreased protein expression of β-catenin, cyclin D1, and c-Myc, coupled with a reduction in the transcriptional activity of β-catenin itself. nih.gov Similarly, in breast cancer cells, the related agonist IB-MECA reduces estrogen receptor α (ERα) expression at both the mRNA and protein levels, thereby suppressing its activity as a transcription factor. aacrjournals.org

A transcriptomics study in activated microglia revealed that 2-Cl-IB-MECA alters the expression of a substantial number of genes. nih.gov Notably, the number of genes whose expression was downregulated was greater than those that were upregulated. nih.gov This analysis identified the transcription factors Smad3 and Sp1 as being regulated by A3AR activation. nih.gov A3AR agonists also modulate the activity of NF-κB, a pivotal transcription factor in inflammatory responses, although the effect can be either inhibitory or stimulatory depending on the context. mdpi.comnih.govnih.gov The activation of A3AR can also lead to the upregulation of pro-apoptotic genes, such as caspase-3, Bad, and Bax, contributing to its anti-tumor effects. canfite.com

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

The compound 2-Cl-IB-MECA has demonstrated the ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. In a murine model of colitis, treatment with 2-Cl-IB-MECA was found to attenuate the activation of the NF-κB signaling pathway in colon epithelia. nih.gov This was evidenced by the reduced expression of phosphorylated IκB-α in the cytoplasm and decreased nuclear translocation of the NF-κB p65 subunit. nih.gov Consequently, the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are downstream targets of NF-κB, was inhibited. nih.govmdpi.com Similarly, in cultured colonic mucosal tissue from patients with ulcerative colitis, 2-Cl-IB-MECA significantly decreased the production of TNF-α and IL-1β and attenuated the activation of NF-κB p65. mdpi.com The modulation of the NF-κB pathway by A3AR agonists like 2-Cl-IB-MECA is considered a key mechanism for their anti-inflammatory effects. nih.govmdpi.com

Wnt/β-catenin Signaling Pathway Interplay

Research has shown that 2-Cl-IB-MECA interacts with the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and can contribute to tumorigenesis when dysregulated. nih.govcanfite.comnih.govresearchgate.netresearchgate.netnlk.czresearchgate.net In preclinical studies using pancreatic and hepatocellular carcinoma cell lines, treatment with 2-Cl-IB-MECA resulted in a decreased protein expression level of β-catenin. nih.govnih.govresearchgate.netresearchgate.netnlk.cz This reduction in β-catenin levels is significant because β-catenin is a key effector of the Wnt pathway; its accumulation and nuclear translocation lead to the transcription of target genes that promote cell proliferation, such as c-Myc and cyclin D1. nih.govnih.govresearchgate.netresearchgate.netnlk.czoncotarget.com

A key finding was the discovery that 2-Cl-IB-MECA can decrease the transcriptional activity of β-catenin. nih.govnih.govresearchgate.netresearchgate.netnlk.czresearchgate.net This effect was observed as an early event following treatment and was particularly effective in reporter systems with a defective Wnt/β-catenin pathway. researchgate.net The inhibition of β-catenin's transcriptional activity leads to the downregulation of its target genes, contributing to the anti-proliferative effects of the compound. nih.govnih.govresearchgate.netresearchgate.netnlk.cz

Sonic Hedgehog (Shh) Pathway Regulation

In addition to the NF-κB and Wnt/β-catenin pathways, 2-Cl-IB-MECA has been shown to regulate the Sonic Hedgehog (Shh) signaling pathway. nih.govnih.govresearchgate.netresearchgate.netnlk.cz This pathway is essential during embryonic development and its aberrant activation is implicated in the development and progression of various cancers. Studies on pancreatic and hepatocellular carcinoma cell lines revealed that treatment with 2-Cl-IB-MECA led to a decreased protein expression of key components of the Shh pathway, namely patched1 (Ptch1) and the glioma-associated oncogene homolog zinc finger protein 1 (Gli1). nih.govnih.govresearchgate.netresearchgate.netnlk.cz The downregulation of these proteins indicates an inhibition of the Shh pathway, which contributes to the compound's anti-cancer effects. nih.govnih.govresearchgate.netresearchgate.netnlk.cz

Effects on Key Cellular Processes in Preclinical Models

Cell Cycle Progression and Arrest Induction

2-Cl-IB-MECA has been shown to influence cell cycle progression, primarily by inducing cell cycle arrest. In several cancer cell lines, including pancreatic, hepatocellular, and thyroid carcinoma, treatment with 2-Cl-IB-MECA led to an accumulation of cells in the G1 phase of the cell cycle. nih.govnih.govresearchgate.netresearchgate.netnlk.cztandfonline.comtandfonline.comingentaconnect.comresearchgate.net This G1 phase arrest was associated with a reduction in the protein expression of key cell cycle regulators, such as cyclin D1 and cyclin E2. tandfonline.comtandfonline.com The downregulation of these cyclins prevents the transition from the G1 to the S phase, thereby inhibiting DNA synthesis and cell proliferation. nih.govnih.govresearchgate.netresearchgate.netnlk.cztandfonline.comtandfonline.comingentaconnect.com In some experimental models, such as Chinese hamster ovary (CHO) cells transfected with the human A3 adenosine receptor, 2-Cl-IB-MECA induced a cytostatic effect by arresting cells at the G2/M phase of the cell cycle. researchgate.net

Interactive Data Table: Effect of 2-Cl-IB-MECA on Cell Cycle

Cell LineConcentrationEffectAssociated Molecular ChangesReference
JoPaca-1 (Pancreatic)20 µMAccumulation in G1 phaseDecreased Cyclin D1 and c-Myc nih.govnih.gov
Hep-3B (Hepatocellular)20 µMAccumulation in G1 phaseDecreased Cyclin D1 and c-Myc nih.govnih.gov
NPA (Thyroid Carcinoma)≥10 µMG1 phase arrestDecreased Cyclin D1 and E2 tandfonline.comtandfonline.com
B16-F10 (Melanoma)10 nMG0/G1 phase accumulation- canfite.com
A549 (Lung Cancer)up to 20 µMG0/G1 phase arrestDown-regulation of cyclin D1, c-myc, cdk4 aacrjournals.org
A3R-CHO (Transfected)30 µMG2/M phase arrest- researchgate.netnih.gov

Apoptosis and Programmed Cell Death Pathways

The induction of apoptosis, or programmed cell death, is another significant mechanism of action for 2-Cl-IB-MECA. In various preclinical models, the compound has been shown to trigger apoptosis in cancer cells. caymanchem.comnih.gov For instance, in B-16 melanoma cells, a 100 nM concentration of 2-Cl-IB-MECA induced apoptosis. canfite.comcaymanchem.com In pancreatic and hepatocellular carcinoma cell lines, an increase in the subG1 population, which is indicative of cells undergoing apoptosis, was observed following treatment. nih.govresearchgate.net

The pro-apoptotic effects of 2-Cl-IB-MECA are mediated through the activation of pro-survival signaling pathways and the modulation of key apoptosis-related proteins. mdpi.com In rat cardiomyocytes, activation of A3AR with 2-Cl-IB-MECA led to a decrease in apoptosis and caspase-3 activity. mdpi.com In contrast, in some cancer models, it can promote apoptosis. For example, in hepatocellular carcinoma, 2-Cl-IB-MECA induced apoptosis in vivo, as evidenced by TUNEL staining and the up-regulation of pro-apoptotic genes like caspase-3, Bad, and Bax. canfite.com The extrinsic pathway of apoptosis involves death receptors like FasL and TNF-α, leading to the activation of a caspase cascade, including caspase-8 and the effector caspase-3. medchemexpress.com The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins. medchemexpress.com

Influence on Cellular Proliferation and Differentiation

A primary effect of 2-Cl-IB-MECA is the inhibition of cellular proliferation in various tumor cell lines. nih.govnih.govresearchgate.netresearchgate.netnlk.cztandfonline.comtandfonline.comingentaconnect.comcanfite.com This anti-proliferative effect is a direct consequence of the induced cell cycle arrest and apoptosis. nih.govnih.govresearchgate.netresearchgate.netnlk.cztandfonline.comtandfonline.comingentaconnect.comcanfite.com For example, in pancreatic and hepatocellular carcinoma cell lines, 2-Cl-IB-MECA was found to decrease tumor cell proliferation. nih.govnih.govresearchgate.netnlk.czingentaconnect.com Similarly, in a human papillary thyroid carcinoma cell line, the compound inhibited cell growth in a dose-dependent manner. tandfonline.comtandfonline.com

Interestingly, while inhibiting tumor cell growth, 2-Cl-IB-MECA has shown stimulatory effects on the proliferation of normal cells, such as murine bone marrow cells. canfite.com This differential effect highlights a potential for therapeutic applications where the growth of healthy tissue is desired alongside the suppression of cancerous cells. The stimulatory effect on bone marrow cells was found to be mediated through the induction of granulocyte-colony stimulating factor (G-CSF). canfite.com

Interactive Data Table: Proliferative and Anti-proliferative Effects of 2-Cl-IB-MECA

Cell TypeEffectMechanismReference
JoPaca-1 (Pancreatic Cancer)InhibitionG1 arrest, apoptosis nih.govnih.gov
Hep-3B (Hepatocellular Carcinoma)InhibitionG1 arrest, apoptosis nih.govnih.gov
NPA (Thyroid Carcinoma)InhibitionG1 arrest tandfonline.comtandfonline.com
B16-F10 (Melanoma)InhibitionG0/G1 arrest canfite.com
Murine Bone Marrow CellsStimulationInduction of G-CSF canfite.com

Preclinical Biological Effects and Therapeutic Potential of 2 Cl Ib Meca in Vitro and in Vivo Animal Models

Anticancer Research Applications

2-Cl-IB-MECA has demonstrated notable anti-proliferative and pro-apoptotic effects across a range of cancer types, positioning it as a compound of interest for cancer therapy. nih.govnih.gov Its mechanisms of action are multifaceted, involving direct effects on cancer cells and modulation of the tumor microenvironment.

Inhibition of Cancer Cell Proliferation in Various Tumor Cell Lines

In vitro studies have consistently shown that 2-Cl-IB-MECA can inhibit the proliferation of various tumor cell lines. nih.govnih.gov Research has documented its cytotoxic effects against pancreatic (JoPaca-1) and hepatocellular carcinoma (Hep-3B) cell lines. nih.govnih.gov The compound has also been shown to inhibit the growth of melanoma, colon carcinoma, and prostate carcinoma cells in preclinical models. canfite.comcanfite.com The anti-proliferative activity of 2-Cl-IB-MECA is often associated with its ability to induce cell cycle arrest, typically at the G0/G1 or G1 phase, thereby halting the progression of cancer cells through the cell division cycle. nih.govcanfite.comresearchgate.net For instance, in pancreatic and liver cancer cell lines, treatment with 2-Cl-IB-MECA led to an accumulation of cells in the G1 phase and a corresponding decrease in DNA and RNA synthesis. nih.govnih.govresearcher.life

Cell LineCancer TypeEffect of 2-Cl-IB-MECAReference
JoPaca-1Pancreatic CancerInhibition of proliferation, G1 phase arrest nih.gov
Hep-3BHepatocellular CarcinomaInhibition of proliferation, G1 phase arrest nih.gov
B16-F10MelanomaInhibition of proliferation canfite.com
CT-26Colon CarcinomaInhibition of growth canfite.com
PC3Prostate CarcinomaInhibition of development canfite.com
Lu-65Human Lung CarcinomaInduction of apoptosis nih.gov
IST-Mes2Malignant Pleural MesotheliomaReduction in cell proliferation frontiersin.org
MPP89Malignant Pleural MesotheliomaReduction in cell proliferation frontiersin.org

Induction of Apoptosis in Malignant Cells

A key mechanism underlying the anticancer effects of 2-Cl-IB-MECA is the induction of apoptosis, or programmed cell death, in malignant cells. In human lung cancer cells (Lu-65), 2-Cl-IB-MECA was found to induce apoptosis in a manner similar to adenosine (B11128), which involves the upregulation of p53 and subsequent activation of caspases-9 and -3. nih.gov This pro-apoptotic effect has also been observed in malignant pleural mesothelioma cells, where the compound significantly increased caspase 3/7 activation. frontiersin.org Furthermore, in a rat model of hepatocellular carcinoma, treatment with 2-Cl-IB-MECA led to apoptosis in vivo, as evidenced by TUNEL staining and the upregulation of pro-apoptotic genes like caspase-3, Bad, and Bax. canfite.com

Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. 2-Cl-IB-MECA has shown potential in overcoming MDR. Studies have revealed that it can downregulate the expression of proteins associated with drug resistance, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). nih.govnih.govresearcher.liferesearchgate.netingentaconnect.com In pancreatic and liver cancer cell lines, 2-Cl-IB-MECA not only reduced the protein levels of these transporters but also decreased the functional efflux activity of P-gp. nih.govnih.govresearcher.liferesearchgate.netingentaconnect.com This suggests that 2-Cl-IB-MECA could potentially resensitize resistant cancer cells to conventional chemotherapeutic agents. However, it's also been noted that K562/Dox leukemia cells overexpressing P-gp were more resistant to 2-Cl-IB-MECA itself, indicating a complex interaction. researchgate.net

Synergy with Conventional Chemotherapeutic Agents in Preclinical Settings

Enhancing the efficacy of existing chemotherapy drugs is a critical goal in cancer research. 2-Cl-IB-MECA has demonstrated synergistic effects when combined with several conventional chemotherapeutic agents. In pancreatic (JoPaca-1) and hepatocellular carcinoma (Hep-3B) cell lines, 2-Cl-IB-MECA enhanced the cytotoxic effects of carboplatin (B1684641) and doxorubicin. nih.govnih.govresearcher.liferesearchgate.netingentaconnect.com A notable synergy was observed in the highly tumorigenic JoPaca-1 cell line. nih.govnih.govresearchgate.netingentaconnect.com While synergy with fluorouracil and gemcitabine (B846) was also observed, it required higher concentrations of 2-Cl-IB-MECA. nih.govnih.govresearcher.liferesearchgate.netingentaconnect.com In animal models, the combination of IB-MECA (a related compound) and cyclophosphamide (B585) resulted in an additive antitumor effect in melanoma, and a similar enhancement was seen with 5-fluorouracil (B62378) in colon carcinoma models. canfite.com

Chemotherapeutic AgentCancer ModelObserved Synergy with 2-Cl-IB-MECAReference
CarboplatinPancreatic and Liver Cancer Cell LinesEnhanced cytotoxic effects nih.gov
DoxorubicinPancreatic and Liver Cancer Cell LinesEnhanced cytotoxic effects nih.gov
FluorouracilPancreatic and Liver Cancer Cell LinesSynergy at high doses nih.govresearchgate.net
GemcitabinePancreatic and Liver Cancer Cell LinesSynergy at high doses nih.govresearchgate.net
CyclophosphamideMelanoma (Animal Model)Additive antitumor effect (with IB-MECA) canfite.com
5-FluorouracilColon Carcinoma (Animal Model)Enhanced anti-cancer effect (with IB-MECA) canfite.com

In Vivo Antitumor Efficacy in Syngeneic and Xenograft Animal Models

The antitumor effects of 2-Cl-IB-MECA observed in vitro have been corroborated by in vivo studies using animal models. Oral administration of the related A3AR agonist, IB-MECA, was shown to inhibit the growth of primary CT-26 colon tumors in syngeneic mice and HCT-116 human colon carcinoma in nude mice (a xenograft model). canfite.com Similarly, IB-MECA inhibited the development of PC3 human prostate carcinoma in nude mice. canfite.com In a melanoma model, oral administration of Cl-IB-MECA suppressed the development of lung metastases. canfite.com Furthermore, a thio-analog of 2-Cl-IB-MECA demonstrated significant inhibition of tumor growth in an A549 human lung cancer xenograft model when administered orally. aacrjournals.org Studies in a rat model of hepatocellular carcinoma showed that 2-Cl-IB-MECA inhibited tumor growth. nih.gov The efficacy in syngeneic models, which have a competent immune system, suggests that the antitumor effect may also involve immunomodulatory mechanisms. nih.gov

Anti-inflammatory and Immunomodulatory Research

Beyond its anticancer properties, 2-Cl-IB-MECA has been investigated for its anti-inflammatory and immunomodulatory effects. These activities are primarily mediated through the A3 adenosine receptor, which is expressed on various immune cells. nih.gov

Research has shown that A3AR agonists can exert anti-inflammatory effects in various animal models of inflammation, including inflammatory bowel disease and rheumatoid arthritis. nih.gov In the context of the immune system, 2-Cl-IB-MECA has been shown to modulate the activity of different immune cells. For instance, it can promote the formation of projections in neutrophils, which may enhance bacterial phagocytosis and chemotaxis. mdpi.com

In a murine model of lipopolysaccharide (LPS)-induced endotoxemia, a thio-analog of 2-Cl-IB-MECA increased the survival rate and suppressed the levels of pro-inflammatory proteins in lung tissues. nih.gov In vitro studies on macrophage cells showed that this analog suppressed the expression of pro-inflammatory biomarkers like inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) by inhibiting the PI3K/Akt and NF-κB signaling pathways. nih.gov Furthermore, 2-Cl-IB-MECA has been shown to direct microglia towards an anti-inflammatory M2 phenotype in a model of subarachnoid hemorrhage, reducing neuroinflammation. mdpi.com In the context of cancer immunotherapy, ex vivo treatment of CD8+ T cells with 2-Cl-IB-MECA enhanced their ability to control melanoma growth in mice, an effect dependent on TNF-α. researchgate.netresearchgate.net

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Production

Research has consistently shown that 2-Cl-IB-MECA can modulate the production of key cytokines involved in the inflammatory response. In various models, its action leads to a significant reduction in pro-inflammatory cytokines.

In a mouse model of colitis, administration of 2-Cl-IB-MECA significantly reduced the mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.net This effect is linked to the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. researchgate.netunipi.it Similarly, in cultured colonic mucosal tissue from patients with ulcerative colitis, 2-Cl-IB-MECA treatment led to a significant decrease in the production of TNF-α and IL-1β. nih.gov

Studies in models of lung inflammation also support these findings. In mice with LPS-induced lung injury, pretreatment with 2-Cl-IB-MECA was associated with reduced levels of TNF-α and IL-6 in the alveolar space. physiology.org In other inflammatory models, A3AR agonists like 2-Cl-IB-MECA have been shown to decrease levels of IL-1, IL-6, and IL-12. dovepress.comunipi.it This broad-spectrum inhibition of pro-inflammatory cytokines highlights the potential of 2-Cl-IB-MECA as an anti-inflammatory agent. dovepress.com

ModelCytokineEffectReference
DSS-Induced Murine ColitisTNF-α, IL-1βSignificantly reduced mRNA expression researchgate.net
Cultured Human Colonic Mucosa (Ulcerative Colitis)TNF-α, IL-1βSignificantly decreased production nih.gov
LPS-Induced Lung Injury (Mouse)TNF-α, IL-6Reduced levels in alveolar space physiology.org
Various Inflammatory ModelsIL-1, IL-6, IL-12Reduced levels dovepress.comunipi.it

Effects on Immune Cell Function (e.g., Macrophages, Neutrophils, T Cells, NK Cells)

Neutrophils: A key mechanism of 2-Cl-IB-MECA is the inhibition of neutrophil activity. Studies have shown it can reduce the adherence of neutrophils to endothelial cells, a critical step in the inflammatory cascade. physiology.org In a rabbit heart model of reperfusion injury, 2-Cl-IB-MECA attenuated the accumulation of neutrophils in the myocardium. physiology.org Furthermore, it has been found to reduce neutrophil infiltration in models of colitis and lung injury. alzdiscovery.orgnih.gov In vitro studies have also demonstrated that 2-Cl-IB-MECA promotes the formation of cytonemes in neutrophils, which are projections that can tether bacteria, suggesting a role in modulating the physical function and chemotaxis of these cells. mdpi.comembopress.org

Macrophages and Microglia: A3AR activation by 2-Cl-IB-MECA has been shown to suppress TNF-α production in LPS-treated microglial cells. dovepress.com It can also direct microglia towards an anti-inflammatory M2 phenotype, which is associated with tissue repair. mdpi.com

T Cells: While direct effects on T cells are part of a complex picture, A3AR activation is known to inhibit the proliferation of auto-reactive T cells and can induce apoptosis in inflammatory cells, which may include certain T cell populations. researchgate.net

Studies in Animal Models of Inflammatory Diseases

The therapeutic potential of 2-Cl-IB-MECA has been evaluated in several animal models of inflammatory diseases, with promising outcomes.

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model of murine colitis, treatment with 2-Cl-IB-MECA led to reduced damage to the colonic mucosa, decreased infiltration of neutrophils, and lower levels of myeloperoxidase (MPO), an enzyme indicative of neutrophil activity. researchgate.netalzdiscovery.org Histopathological scoring confirmed a significant reduction in inflammation, ulceration, and crypt damage. researchgate.net These beneficial effects are attributed to the downregulation of the NF-κB signaling pathway and subsequent reduction in pro-inflammatory mediators. unipi.italzdiscovery.org

In models of rheumatoid arthritis, A3AR agonists like IB-MECA and 2-Cl-IB-MECA have been found to ameliorate both clinical and histological features of the disease. nih.gov The mechanism involves the inhibition of inflammatory cell infiltration and a decrease in key inflammatory signaling molecules. nih.gov

Cardioprotective Research

2-Cl-IB-MECA has been extensively studied for its powerful cardioprotective effects, particularly in the context of myocardial injury caused by lack of blood flow (ischemia) and subsequent restoration of blood flow (reperfusion). nih.govphysiology.org

Attenuation of Ischemia-Reperfusion Injury in Isolated Organs and Animal Models

Preclinical studies have consistently demonstrated that 2-Cl-IB-MECA can protect the heart from ischemia-reperfusion (I/R) injury. capes.gov.brmdpi.com In isolated rat hearts subjected to ischemia and reperfusion, 2-Cl-IB-MECA significantly reduced the infarct size (the area of dead tissue). nih.govphysiology.org For example, one study reported a reduction in infarct size from 44.2% in control hearts to 21.9% in hearts treated with 1 nM 2-Cl-IB-MECA. nih.govphysiology.org

These protective effects have also been confirmed in in vivo animal models. In mice, pretreatment with 2-Cl-IB-MECA reduced myocardial infarct size following coronary occlusion and reperfusion. capes.gov.br The cardioprotective action was shown to be specifically mediated through the A3AR, as the effect was absent in A3AR knockout mice. capes.gov.br The compound's ability to reduce I/R injury is partly due to its anti-inflammatory properties, including the inhibition of neutrophil migration and accumulation in the heart tissue during reperfusion. physiology.orgmdpi.com

ModelKey FindingReference
Isolated Rat HeartInfarct size reduced from 44.2% to 21.9% nih.govphysiology.org
In vivo Mouse ModelReduced myocardial infarct size capes.gov.br
Isolated Rabbit HeartAttenuated loss of contractile recovery mediated by neutrophils physiology.org

Protection against Oxidative Stress-Induced Myocardial Damage

Oxidative stress is a major contributor to the damage that occurs during I/R injury and in other cardiac pathologies like doxorubicin-induced cardiotoxicity. 2-Cl-IB-MECA has been shown to protect the heart by mitigating oxidative stress.

In a model of doxorubicin-induced cardiotoxicity, pretreatment with 2-Cl-IB-MECA significantly ameliorated oxidative stress injury. researchgate.net This was evidenced by the inhibition of reduced glutathione (B108866) depletion and a decrease in lipid peroxidation, a key marker of oxidative damage. researchgate.net The treatment also elevated the activities of cellular antioxidant enzymes. mdpi.comresearchgate.netnih.gov By activating these enzymes, 2-Cl-IB-MECA helps to neutralize harmful free radicals, thereby protecting cardiac cells from damage. mdpi.comnih.gov

Mitigation of Apoptosis and Necrosis in Cardiomyocytes

A crucial aspect of the cardioprotective effect of 2-Cl-IB-MECA is its ability to prevent the death of heart muscle cells (cardiomyocytes) through both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

In studies using isolated rat cardiomyocytes subjected to simulated I/R (hypoxia/reoxygenation), 2-Cl-IB-MECA significantly reduced the rates of both apoptosis and necrosis. nih.govphysiology.org One study quantified this effect, showing a reduction in apoptosis from 17.1% in control cells to 5.7% in treated cells, and a reduction in necrosis from 23.1% to 13.7%. nih.govphysiology.org This anti-apoptotic effect is linked to the activation of pro-survival signaling pathways, such as the PI3K/Akt and MEK1/2-ERK1/2 pathways, which leads to a decrease in the activity of caspase-3, a key executioner enzyme in the apoptotic process. mdpi.comnih.gov

Furthermore, in a model of doxorubicin-induced cardiotoxicity, 2-Cl-IB-MECA pretreatment suppressed apoptotic tissue damage by inhibiting the expression of cytochrome c, another critical component of the apoptotic signaling cascade. researchgate.net

Role in Mitochondrial Function and ATP Preservation

The activation of the A3 adenosine receptor (A3AR) by 2-Cl-IB-MECA has been shown to play a crucial role in cellular protection, particularly through the preservation of mitochondrial function and cellular energy stores. In models of mitochondrial respiratory chain injury, 2-Cl-IB-MECA demonstrates significant cytoprotective effects. d-nb.info Studies on cultured cardiomyocytes subjected to hypoxia in the presence of sodium azide, an inhibitor of the mitochondrial respiratory chain, found that the A3AR agonist 2-Cl-IB-MECA attenuated the decrease in ATP levels and prevented cell injury. d-nb.info This protective action is linked to its ability to delay the dissipation of the mitochondrial membrane potential during hypoxic conditions. d-nb.info

Further research supports that A3AR stimulation confers cardioprotection by preventing mitochondrial damage and the subsequent decrease in ATP levels. nih.gov The activation of A3AR by 2-Cl-IB-MECA is associated with the initiation of pro-survival signaling pathways, including the MEK1/2-ERK1/2 and PI3K/Akt pathways. nih.govnih.gov This cascade of events leads to a reduction in apoptosis and necrosis, evidenced by decreased caspase-3 activity in cardiomyocytes following hypoxia/reoxygenation injury. nih.govnih.gov In cultured chick cardiac myocytes, brief exposure to nanomolar concentrations of 2-Cl-IB-MECA protected cells from damage induced by subsequent hypoxia, a phenomenon that simulates ischemic preconditioning. researchgate.net The key mechanism for this cardioprotection involves the activation of mitochondrial ATP-sensitive K+ (KATP) channels, which helps preserve mitochondrial function. unife.itresearchgate.net

Table 1: Effects of 2-Cl-IB-MECA on Cardiomyocyte Injury and ATP Levels During Hypoxia

Condition Outcome Measure Result Citation
Hypoxia (60 min) + Sodium Azide (1 mM) Cell Death (%) 37.2 ± 3.1% d-nb.info
Hypoxia + Sodium Azide + 2-Cl-IB-MECA (100 nM) Cell Death (%) 14.3 ± 2.4% d-nb.info
Hypoxia + Sodium Azide ATP Level Considerable decrease d-nb.info
Hypoxia + Sodium Azide + 2-Cl-IB-MECA (100 nM) ATP Level Attenuated decrease d-nb.info

Neurobiological Research

In the realm of neurobiology, 2-Cl-IB-MECA exhibits multifaceted effects on neuronal activity, seizure models, and neurotransmitter systems.

Modulation of Neuronal Excitability and Synaptic Transmission in Brain Slices

The influence of 2-Cl-IB-MECA on neuronal excitability and synaptic transmission is highly context-dependent. In studies using immature rat hippocampal slices, the compound has been shown to exert consistently excitatory effects. nih.gov It facilitates epileptiform field potentials in the CA3 area, an effect that is blocked by A3AR antagonists. nih.gov This suggests that under certain developmental conditions, A3AR activation can lower the threshold for neuronal firing.

Conversely, other studies indicate an inhibitory or modulatory role. In the human enteric nervous system, the selective A3AR agonist 2-Cl-IB-MECA caused a frequency-dependent suppression of synaptic Ca2+ responses, suggesting it acts to limit excitability. Research on mouse hippocampal neurons revealed that activation of A3AR with 2-Cl-IB-MECA reduces the amplitude of currents mediated by AMPA receptors. This points to a direct modulation of postsynaptic glutamatergic transmission. Further complicating the picture, research in the CA1 region of the hippocampus found that while A3AR activation with 2-Cl-IB-MECA had no direct effect on synaptically evoked excitatory responses, it did antagonize the inhibitory effects on neurotransmission that are mediated by the A1 adenosine receptor. This heterologous desensitization could limit the neuroprotective effects of endogenous adenosine during periods of high neuronal activity or stress.

Effects on Epileptiform Discharges and Seizure Models

Preclinical research highlights a distinct, pro-convulsant role for 2-Cl-IB-MECA in specific experimental models. In immature rat hippocampal slices where inhibition is reduced by a GABA-A receptor antagonist, 2-Cl-IB-MECA facilitates epileptiform discharges. nih.gov This effect is characterized by an increase in the frequency of spontaneous discharges and the enhancement of evoked potentials. nih.gov These excitatory actions are mediated specifically through the A3AR, as they are reversed by A3AR antagonists but are not prevented by blocking A1 or A2A receptors. nih.gov These findings suggest that in the immature brain, activation of A3ARs, potentially by a rise in endogenous adenosine during events like seizures or hypoxia, may facilitate excitation and work against the known inhibitory and neuroprotective effects of adenosine. nih.gov

Table 2: Effect of 2-Cl-IB-MECA on Epileptiform Activity in Immature Rat Hippocampal Slices

Activity Type Treatment Observed Effect Citation
Evoked Potentials 2-Cl-IB-MECA (1-50 µM) Consistently excitatory effects nih.gov
Evoked Potentials 2-Cl-IB-MECA + MRS 1220 (A3 Antagonist) Excitatory effects blocked nih.gov
Spontaneous Discharges 2-Cl-IB-MECA (1 µM) Induced or increased frequency in 14/30 slices nih.gov
Spontaneous Discharges 2-Cl-IB-MECA + MRS 1220 (A3 Antagonist) Excitatory effect reversed nih.gov

Influence on Neurotransmitter Systems (e.g., Serotonin (B10506) Transport)

A significant area of research has been the influence of A3AR activation on the serotonin (5-HT) system. Studies have demonstrated that activation of A3ARs rapidly enhances the activity of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. nih.gov This effect has been observed in vitro, ex vivo, and in vivo. nih.gov The A3AR agonist IB-MECA was shown to enhance 5-HT transport in mouse midbrain synaptosomes and increase the rate of 5-HT clearance in vivo. nih.gov

The mechanism underlying this modulation involves a physical association between A3AR and SERT at the presynaptic terminal. d-nb.infonih.gov A3AR stimulation enhances SERT activity through signaling pathways involving protein kinase G (PKG) and p38 mitogen-activated protein kinase (p38 MAPK). d-nb.infonih.gov These pathways lead to both an increase in the number of SERT proteins on the cell surface and an enhancement of their catalytic activity. d-nb.infonih.gov The specificity of this interaction is confirmed by findings that the A3AR-stimulated enhancement of SERT activity is absent in A3AR knockout mice. d-nb.infonih.gov This regulatory relationship suggests that the A3AR is a key component of the "SERT regulome," the network of proteins that control serotonin transporter function.

Other Emerging Preclinical Research Areas

Regulation of Bone Metabolism in In Vitro and In Vivo Studies

Emerging preclinical evidence indicates that A3AR activation plays a role in regulating bone metabolism, particularly in pathological conditions like arthritis. In a rat model of arthritis, the potent and selective A3AR agonist IB-MECA was found to ameliorate both cartilage and bone destruction. This protective effect was associated with a decrease in the number of osteoclasts, the cells responsible for bone resorption. It is suggested that these effects on bone are likely secondary to the compound's established anti-inflammatory properties.

Further studies using a rat model of osteoarthritis showed that oral administration of the A3AR agonist CF101 (IB-MECA) inhibited bone destruction. The mechanism involved the downregulation of key inflammatory and bone-resorbing signaling molecules, including NF-κB, TNF-α, and RANKL. The involvement of the A3AR in these beneficial effects was confirmed as the A3AR antagonist MRS1220 reduced the protective actions of the agonist. While multiple adenosine receptor subtypes (A1, A2A, A2B) are involved in the complex regulation of osteoblast and osteoclast function, these findings highlight a therapeutic potential for A3AR agonists in mitigating inflammatory bone loss.

Gastrointestinal Inflammation Models

In murine models of dextran sulfate sodium (DSS)-induced colitis, which resembles human ulcerative colitis, A3AR activation has been shown to suppress the expression of pro-inflammatory cytokines. oncotarget.comencyclopedia.pub Studies indicate that A3AR expression is diminished in the colonic epithelia of mice with DSS-induced colitis. nih.gov Treatment with 2-Cl-IB-MECA in these models has been shown to prevent the progression of intestinal inflammation. nih.gov This is achieved by reducing damage to the colonic mucosa, inhibiting the infiltration of neutrophils as measured by myeloperoxidase (MPO) activity, and decreasing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govalzdiscovery.orgresearchgate.net Histopathological analysis of colon tissue from 2-Cl-IB-MECA-treated mice revealed a significant reduction in inflammation, ulceration, and crypt damage compared to untreated colitis models. nih.govresearchgate.net

The primary mechanism underlying these anti-inflammatory effects involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com In the colonic epithelia of DSS-colitis mice, 2-Cl-IB-MECA administration inhibited the phosphorylation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibition of NF-κB activation effectively downregulates the transcription of target pro-inflammatory genes, including TNF-α and IL-1β, thus curbing the inflammatory cascade. oncotarget.comnih.govnih.gov

Beyond animal models, the effects of 2-Cl-IB-MECA have been corroborated in studies using human tissues. A3AR expression was found to be downregulated in the colonic mucosa of patients with ulcerative colitis, which correlated with an upregulation of inflammatory mediators. alzdiscovery.orgunipi.it In cultured colonic mucosal tissues from these patients, stimulation with 2-Cl-IB-MECA significantly decreased the production of TNF-α and IL-1β and attenuated the activation of NF-κB p65. mdpi.comunipi.itfrontiersin.orgfrontiersin.org Similarly, in human colonic epithelial cell lines, 2-Cl-IB-MECA demonstrated an anti-inflammatory effect by blunting NF-κB signaling and reducing the expression and secretion of IL-8 and IL-1β. oncotarget.comencyclopedia.pubmdpi.comnih.gov

The table below summarizes the key findings from in vivo animal studies investigating the effects of 2-Cl-IB-MECA on gastrointestinal inflammation.

Table 1: Effects of 2-Cl-IB-MECA in In Vivo Animal Models of Gastrointestinal Inflammation

Model/Species Key Findings Effects of 2-Cl-IB-MECA
DSS-Induced Colitis (Mouse) A3AR expression is decreased in colonic epithelia during colitis. nih.gov Colitis induction increases pro-inflammatory cytokine expression and NF-κB activation. nih.gov Reduced macroscopic and microscopic (histopathological) damage to the colonic mucosa. nih.govalzdiscovery.orgresearchgate.net
Inhibited neutrophil infiltration, as indicated by reduced myeloperoxidase (MPO) activity. nih.govalzdiscovery.orgalzdiscovery.org
Significantly reduced mRNA expression and production of pro-inflammatory cytokines TNF-α and IL-1β. nih.govresearchgate.net
Suppressed the NF-κB signaling pathway by inhibiting IκB-α phosphorylation and NF-κB p65 nuclear translocation. oncotarget.comnih.gov

| TNBS-Induced Colitis (Rat) | A model used to study chronic intestinal inflammation and visceral pain. nih.govfrontiersin.org | Another selective A3AR agonist, IB-MECA, was shown to be effective in this model, suggesting class-dependent effects. unipi.itfrontiersin.orgfrontiersin.org The A3AR agonist MRS5980 and Cl-IB-MECA reduced visceral pain in this model. alzdiscovery.orgmdpi.com |

The following table details the research findings from in vitro and ex vivo models.

Table 2: Effects of 2-Cl-IB-MECA in In Vitro and Ex Vivo Models of Gastrointestinal Inflammation

Model Key Findings Effects of 2-Cl-IB-MECA
Cultured Colonic Mucosa (from Ulcerative Colitis Patients) A3AR expression is downregulated, while inflammatory mediators (TNF-α, IL-1β, NF-κB) are upregulated. alzdiscovery.orgunipi.it Significantly decreased the production of TNF-α and IL-1β. mdpi.comalzdiscovery.orgfrontiersin.orgfrontiersin.org
Attenuated the activation of NF-κB p65. mdpi.comunipi.itfrontiersin.orgfrontiersin.org
Human Colonic Epithelial Cell Lines (e.g., HT-29) A3AR activation exerts an anti-inflammatory effect. oncotarget.com Inhibited NF-κB signaling pathways. oncotarget.commdpi.comnih.gov

Advanced Research Methodologies and Analytical Approaches for 2 Cl Ib Meca 13c,d3 Studies

In Vitro Functional Assays for A3AR Activation and Downstream Signaling

Functional assays are fundamental in characterizing the interaction of 2-Cl-IB-MECA with the A3AR and the subsequent intracellular signaling cascades. These assays confirm the compound's agonistic activity and quantify its potency and efficacy.

Adenylyl Cyclase Activity Measurements

The A3 adenosine (B11128) receptor is a G-protein coupled receptor (GPCR) that typically couples to inhibitory G-proteins (Gi). nih.gov This coupling leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). nih.govnih.gov Consequently, measuring changes in intracellular cAMP levels is a direct functional readout of A3AR activation.

In this assay, cells expressing the A3AR, such as transfected Chinese hamster ovary (CHO) cells, are first stimulated with an agent like forskolin (B1673556) to elevate basal adenylyl cyclase activity. nih.govnih.gov The ability of 2-Cl-IB-MECA to inhibit this stimulated cAMP production is then measured. nih.gov A dose-dependent decrease in cAMP levels upon treatment with 2-Cl-IB-MECA confirms its role as an A3AR agonist. nih.govcaymanchem.com Studies have demonstrated that 2-Cl-IB-MECA inhibits adenylyl cyclase activity with an IC50 value of 66.8 nM in CHO cell membranes expressing rat A3 receptors. caymanchem.com

[35S]GTPγS Binding Assays

The [35S]GTPγS binding assay is a classic method for directly measuring the activation of G-proteins following agonist binding to a GPCR. nih.gov When an agonist like 2-Cl-IB-MECA binds to the A3AR, it induces a conformational change in the receptor, which in turn activates its associated G-protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G-protein's α-subunit. nih.govbiorxiv.org

The assay utilizes a non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS. biorxiv.orgrevvity.com In cell membrane preparations containing the A3AR, the addition of 2-Cl-IB-MECA stimulates the binding of [35S]GTPγS to the G-proteins. biorxiv.orgmedchemexpress.com The amount of incorporated radioactivity is proportional to the extent of receptor activation. This method is instrumental in determining the potency (EC50) and efficacy of agonists and can be used to study the effects of allosteric modulators. biorxiv.orgmedchemexpress.com

Reporter Gene Assays

Reporter gene assays provide a powerful tool to measure the transcriptional activity of signaling pathways downstream of A3AR activation. nih.gov These assays involve genetically modifying cells to express a reporter gene (such as luciferase or β-galactosidase) under the control of a specific promoter that is regulated by a transcription factor of interest.

For instance, to investigate the effect of 2-Cl-IB-MECA on the Wnt/β-catenin pathway, a luciferase reporter assay can be employed. nih.gov Activation of the A3AR by 2-Cl-IB-MECA has been shown to influence β-catenin transcriptional activity. nih.gov In this setup, cells are engineered with a reporter construct where luciferase expression is driven by a β-catenin-responsive promoter. A decrease in luminescence following treatment with 2-Cl-IB-MECA indicates that the compound inhibits this specific signaling pathway, providing insights into its mechanism of action in processes like cancer cell proliferation. nih.govnih.gov

Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle Analysis

To understand the physiological consequences of A3AR activation by 2-Cl-IB-MECA, various cell-based assays are employed. These assays assess the compound's impact on fundamental cellular processes.

Flow Cytometry Techniques

Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is extensively used to study the effects of 2-Cl-IB-MECA on the cell cycle, apoptosis, and cell proliferation. nih.govnih.gov

Cell Cycle Analysis: To determine how 2-Cl-IB-MECA affects cell cycle progression, cells are treated with the compound and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). spandidos-publications.com The fluorescence intensity of the cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govspandidos-publications.com Studies have shown that 2-Cl-IB-MECA can induce an accumulation of cells in the G0/G1 phase, indicating cell cycle arrest. nih.govcaymanchem.comnih.govnih.gov

Apoptosis Detection: Apoptosis, or programmed cell death, can be measured using Annexin V and a viability dye like Sytox blue or PI. haematologica.orgresearchgate.net Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, revealing that 2-Cl-IB-MECA can induce apoptosis in various cell types. nih.govhaematologica.org

Proliferation Measurement: Cell proliferation can be assessed by measuring DNA synthesis. This is often done by incubating cells with bromodeoxyuridine (BrdU), a synthetic analog of thymidine, which is incorporated into newly synthesized DNA. An anti-BrdU fluorescent antibody is then used to detect the incorporated BrdU. A reduction in BrdU incorporation after treatment with 2-Cl-IB-MECA indicates an inhibition of cell proliferation. nih.gov

Assay TypeMethodFinding with 2-Cl-IB-MECAReference
Cell Cycle DNA content analysis via PI stainingAccumulation of cells in G1 phase nih.govnih.govspandidos-publications.com
Apoptosis Annexin V/Sytox Blue stainingInduction of apoptosis caymanchem.comhaematologica.org
Proliferation BrdU incorporationInhibition of DNA synthesis nih.govnih.gov

Western Blotting and Immunoprecipitation for Protein Expression Analysis

To delve into the molecular mechanisms underlying the cellular effects of 2-Cl-IB-MECA, researchers analyze changes in protein expression and interaction.

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. Following treatment with 2-Cl-IB-MECA, cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the proteins of interest. Western blot analyses have revealed that 2-Cl-IB-MECA treatment can decrease the expression of key proteins involved in cell proliferation and survival, such as cyclin D1, c-Myc, and β-catenin, while increasing the expression of apoptosis-related proteins like cleaved caspases. nih.govspandidos-publications.comnih.gov

Protein TargetEffect of 2-Cl-IB-MECA TreatmentCellular PathwayReference
β-catenin Decreased expressionWnt Signaling nih.gov
Cyclin D1 Decreased expressionCell Cycle Progression nih.govnih.gov
c-Myc Decreased expressionCell Proliferation nih.govnih.gov
Cleaved Caspase-3/9 Increased expressionApoptosis spandidos-publications.comnih.gov
A3AR Decreased expression (in some cell lines)Receptor Downregulation nih.gov

Immunoprecipitation (IP): IP is a method used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. emory.eduthermofisher.com An antibody targeting the protein of interest is used to "pull down" the protein, along with any other molecules it is interacting with. When this technique is used to pull down a complex of multiple proteins, it is referred to as co-immunoprecipitation (co-IP). thermofisher.com This method can be used to confirm the interaction of A3AR with its G-proteins or other signaling partners. While specific co-IP studies focusing on 2-Cl-IB-MECA are less commonly detailed, the technique is fundamental for mapping the protein interaction networks affected by A3AR activation. emory.edu

Quantitative PCR for Gene Expression Studies

Quantitative Polymerase Chain Reaction (qPCR) is a fundamental technique used to measure changes in gene expression following treatment with 2-Cl-IB-MECA. In such studies, 2-Cl-IB-MECA-13C,d3 can be used as an internal standard in accompanying bioanalytical assays to ensure accurate quantification of the compound's concentration in the experimental system, although the primary focus of qPCR is on the biological response.

Research has demonstrated that 2-Cl-IB-MECA modulates the expression of several key genes involved in inflammation and cancer. For instance, in models of colitis, treatment with 2-Cl-IB-MECA has been shown to significantly reduce the mRNA expression of pro-inflammatory cytokines. researchgate.net Specifically, in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, administration of 2-Cl-IB-MECA led to a marked decrease in the colonic mRNA levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.net Similarly, in lipopolysaccharide (LPS)-stimulated mouse macrophage RAW 264.7 cells, A3AR agonists have been shown to suppress the mRNA expression of inducible nitric oxide synthase (iNOS), IL-1β, and TNF-α. nih.govdovepress.com These studies underscore the anti-inflammatory properties of 2-Cl-IB-MECA at the level of gene regulation.

In the context of cancer research, A3AR agonists like 2-Cl-IB-MECA are known to affect the expression of genes controlling cell cycle and apoptosis. aacrjournals.org Studies in human lung cancer cells have shown that A3AR agonists can down-regulate key proteins such as cyclin D1 and c-myc, leading to cell cycle arrest. aacrjournals.org The precise quantification of 2-Cl-IB-MECA exposure in these cellular models, facilitated by its labeled counterpart, is crucial for establishing dose-response relationships for these gene expression changes.

Cell/Tissue TypeModelTarget GeneEffect of 2-Cl-IB-MECAReference
Mouse Colonic MucosaDSS-Induced ColitisTNF-αDecreased mRNA Expression researchgate.net
Mouse Colonic MucosaDSS-Induced ColitisIL-1βDecreased mRNA Expression researchgate.net
Mouse Macrophage (RAW 264.7)LPS StimulationiNOSSuppressed mRNA Expression nih.gov
Human LymphocytesT-Cell ActivationA3ARIncreased mRNA Expression capes.gov.br
Human Breast Cancer Cells (MCF-7)In VitroEstrogen Receptor α (ERα)Decreased mRNA Half-life aacrjournals.org

Ex Vivo Tissue and In Vivo Animal Model Methodologies

The functional consequences of A3AR activation by 2-Cl-IB-MECA are often investigated using ex vivo tissue preparations and in vivo animal models of human diseases. The use of this compound in these studies is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, correlating tissue and plasma concentrations of the drug with observed effects.

Organ bath studies allow for the examination of the direct pharmacological effects of 2-Cl-IB-MECA on isolated tissues in a controlled environment. For example, the cardioprotective effects of A3AR agonists have been extensively studied in isolated heart preparations. In Langendorff-perfused rat hearts, preconditioning with an A3AR agonist improved the recovery of heart function and reduced apoptosis following ischemia/reperfusion. mdpi.com Similarly, studies on isolated human bronchial tissue have used organ baths to characterize the contractile responses to various adenosine receptor agonists, including 2-Cl-IB-MECA, demonstrating its role in airway smooth muscle constriction. atsjournals.orgatsjournals.org Research on rabbit atrial trabeculae has also employed organ bath setups to study the effects of A3AR activation on myocardial contractility in the context of simulated ischemia and reperfusion. researchgate.net While these studies primarily report on the physiological outcomes, concurrent analysis of the superfusate or tissue homogenate using mass spectrometry with this compound as an internal standard would allow for precise quantification of drug concentration at the site of action.

In vivo animal models are indispensable for evaluating the therapeutic potential of 2-Cl-IB-MECA in a systemic context.

Cancer Xenografts: The antitumor effects of A3AR agonists have been demonstrated in various cancer models. In a mouse model of lung metastasis using B16/F10 melanoma cells, 2-Cl-IB-MECA was shown to prevent the development of metastatic foci. caymanchem.com Furthermore, in an A549 human lung cancer xenograft model, oral administration of an A3AR agonist significantly inhibited tumor growth. aacrjournals.org The oral formulation of 2-Cl-IB-MECA, known as Namodenoson, has undergone clinical trials for hepatocellular carcinoma. alzdiscovery.org

Ischemia Models: 2-Cl-IB-MECA and other A3AR agonists have shown significant protective effects in models of ischemia/reperfusion injury. In mouse models of myocardial infarction, pre-treatment with 2-Cl-IB-MECA reduced infarct size, an effect that was absent in A3AR knockout mice, confirming the receptor's role. nih.govsemanticscholar.org Similar cardioprotective effects have been observed in canine and rabbit models of myocardial ischemia. semanticscholar.orgnih.gov In models of retinal ischemic injury, 2-Cl-IB-MECA protected against retinal ganglion cell death. alzdiscovery.org

Inflammatory Models: The anti-inflammatory properties of 2-Cl-IB-MECA are well-documented in various animal models. In a mouse model of DSS-induced colitis, 2-Cl-IB-MECA reduced mucosal damage and lowered levels of pro-inflammatory mediators. researchgate.netalzdiscovery.org In LPS-induced endotoxemia models in mice, A3AR agonists increased survival rates and suppressed the expression of inflammatory proteins in lung tissues. nih.gov Furthermore, in murine models of arthritis, A3AR agonists have been shown to reduce inflammation. dovepress.com

Disease ModelAnimalKey Findings with 2-Cl-IB-MECA/A3AR AgonistReference
Cancer
Lung MetastasisMousePrevented development of metastatic foci caymanchem.com
Lung Cancer XenograftMouseInhibited tumor growth aacrjournals.org
Ischemia
Myocardial InfarctionMouseReduced infarct size nih.govsemanticscholar.org
Myocardial InfarctionDogReduced infarct size nih.gov
Retinal Ischemic InjuryRatProtected retinal ganglion cells alzdiscovery.org
Inflammation
DSS-Induced ColitisMouseReduced colonic mucosal damage and inflammation researchgate.netalzdiscovery.org
LPS-Induced SepsisMouseIncreased survival rate, suppressed lung inflammation nih.gov

Organ Bath Studies (e.g., Isolated Heart, Hippocampal Slices)

Applications of Isotopic Labeling (13C, d3) in Research

The incorporation of stable isotopes like Carbon-13 (¹³C) and deuterium (B1214612) (d, ²H) into the 2-Cl-IB-MECA molecule is specifically designed for advanced analytical applications that are not possible with the unlabeled compound alone. alzdiscovery.org

Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. bitesizebio.com While research directly tracing the metabolic fate of this compound is not widely published, the methodology is well-established. By introducing the ¹³C and deuterium-labeled compound into a biological system (e.g., cell culture or an animal model), researchers can use mass spectrometry to track the appearance of the isotopic labels in downstream metabolites. This allows for the unambiguous identification of metabolic products of 2-Cl-IB-MECA.

This approach is crucial for understanding how the compound is processed and whether its metabolites retain biological activity. For example, studies on other adenosine receptor agonists have used metabolomics to identify oxidative metabolites and glutathione (B108866) conjugates. researchgate.net A similar approach with this compound would provide a definitive map of its biotransformation, helping to distinguish drug metabolites from endogenous molecules and providing insights into potential drug-drug interactions at the metabolic level.

The primary application of this compound is in quantitative pharmacokinetic (PK) and biodistribution studies using mass spectrometry. alzdiscovery.org In these experiments, the labeled compound is used as an ideal internal standard for the quantification of the unlabeled drug in biological matrices like plasma, tissues, and urine. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response. medchemexpress.com

This technique allows for highly accurate and precise determination of key PK parameters such as:

Absorption: The rate and extent to which the drug enters systemic circulation.

Distribution: The reversible transfer of a drug from one location to another within the body.

Metabolism: The conversion of the drug into other substances.

Excretion: The removal of the drug and its metabolites from the body.

Studies have noted that deuteration can sometimes alter the pharmacokinetic profile of a drug, a field of study known as "deuterium switching". medchemexpress.com Therefore, while this compound is an excellent standard for quantifying the parent drug, its own PK profile could theoretically differ slightly. Spatiotemporally resolved metabolomics strategies, which use mass spectrometry imaging, could leverage labeled compounds like this compound to map its distribution within specific brain regions or tissues, identifying target sites and localizing metabolic activity. researchgate.net

Development of Advanced Analytical Methods (e.g., Mass Spectrometry) for Compound Detection and Quantification in Complex Biological Matrices

The accurate quantification of therapeutic candidates like 2-Cl-IB-MECA in complex biological matrices such as plasma, tissue, and urine is fundamental for understanding its pharmacokinetic and pharmacodynamic profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for such bioanalytical applications due to its high sensitivity, specificity, and speed. nih.gov A critical component of a robust LC-MS/MS quantification method is the use of a stable isotope-labeled internal standard (SIL-IS). For the analysis of 2-Cl-IB-MECA, its deuterated and carbon-13 labeled analogue, this compound, serves this essential role.

The function of this compound as an internal standard is to normalize for variations that can occur during sample processing and analysis. universiteitleiden.nl Because the SIL-IS is chemically identical to the analyte (2-Cl-IB-MECA) but has a different mass, it behaves similarly during extraction, chromatography, and ionization. By adding a known amount of this compound to every sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response can be corrected, ensuring high accuracy and precision. frontiersin.org

The development of a typical LC-MS/MS method involves several stages:

Sample Preparation: The initial step is to extract the analyte and the internal standard from the biological matrix. This is often achieved using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like proteins and salts. universiteitleiden.nlmdpi.com

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) system. A column, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), separates 2-Cl-IB-MECA from other remaining matrix components based on its physicochemical properties. frontiersin.org The SIL-IS, this compound, co-elutes with the unlabeled analyte.

Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer. Using an ionization source like electrospray ionization (ESI), the molecules are charged. mdpi.com The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where it selectively monitors a specific precursor-to-product ion transition for 2-Cl-IB-MECA and a different, unique transition for this compound. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a standard curve.

The table below outlines representative parameters for an LC-MS/MS method for quantifying 2-Cl-IB-MECA using its labeled internal standard.

ParameterDescription
InstrumentationHPLC system coupled to a triple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Analyte2-Cl-IB-MECA
Internal StandardThis compound
MRM Transition (Analyte)e.g., m/z 544.0 → [Specific Fragment Ion]
MRM Transition (Internal Standard)e.g., m/z 548.0 → [Specific Fragment Ion + 4 Da]
Sample PreparationSolid-Phase Extraction (SPE) from plasma or tissue homogenate
Chromatography ColumnC18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)

Genetic Manipulation and Knockout Models for A3AR Investigation

Genetic manipulation, particularly the generation of knockout (KO) mouse models, is a powerful tool for validating the specific targets of pharmacological agents. In the study of 2-Cl-IB-MECA, mice with a targeted deletion of the A3 adenosine receptor (A3AR) gene (A3AR-/-) have been instrumental in confirming that the biological effects of the compound are mediated specifically through this receptor. nih.govoup.com These studies typically compare the physiological or cellular response to 2-Cl-IB-MECA in wild-type (WT) animals versus A3AR KO animals. An effect observed in WT mice that is absent or significantly diminished in KO mice provides strong evidence for on-target activity. nih.govresearchgate.net

Research using this approach has solidified the role of A3AR in various physiological and pathophysiological processes:

Cardioprotection: In models of myocardial ischemia/reperfusion injury, administration of 2-Cl-IB-MECA reduces the infarct size in WT mice. This protective effect is completely abolished in A3AR KO mice, demonstrating that the cardioprotection is dependent on A3AR activation. nih.govmdpi.com

Inflammation: In bone marrow-derived mast cells from WT mice, 2-Cl-IB-MECA potentiates antigen-dependent degranulation. In contrast, this effect is absent in cells derived from A3AR KO mice, confirming the receptor's role in modulating mast cell activity. nih.gov

Intraocular Pressure: Studies have shown that A3AR KO mice have a lower baseline intraocular pressure compared to their WT counterparts. researchgate.net The effects of A3AR agonists like 2-Cl-IB-MECA on intraocular pressure are nullified in these knockout models, clarifying the receptor's function in aqueous humor dynamics. researchgate.net

Vascular Function: In isolated aortic rings from WT mice, 2-Cl-IB-MECA induces endothelium-dependent contractions. This vascular effect was not observed in tissues from A3AR KO mice, pinpointing A3AR as the mediator of this response. mdpi.com

The following table summarizes key findings from comparative studies using 2-Cl-IB-MECA in wild-type and A3AR knockout models.

Physiological SystemEffect of 2-Cl-IB-MECA in Wild-Type (WT) MiceEffect of 2-Cl-IB-MECA in A3AR Knockout (KO) MiceReference
Cardiac Ischemia/ReperfusionReduces myocardial infarct size; provides cardioprotection.Protective effect is abolished. nih.govresearchgate.netmdpi.com
Mast Cell FunctionPotentiates antigen-dependent degranulation.No potentiation of degranulation. nih.gov
Inflammatory Cytokine ProductionInhibits lipopolysaccharide-induced TNF-α production.Inhibitory ability is decreased. nih.gov
Vascular Tone (Aorta)Induces endothelium-dependent contractions.Contraction effect is abolished. mdpi.com
Intraocular Pressure (IOP)Modulates IOP.Effect is absent; baseline IOP is lower than in WT. researchgate.net

Future Directions and Persistent Research Questions for 2 Cl Ib Meca 13c,d3

Elucidation of A3AR-Mediated Pathways and Cross-Talk with Other Receptors

The A3 adenosine (B11128) receptor is a G protein-coupled receptor (GPCR) that, upon activation, can trigger a variety of signaling cascades. nih.gov Activation of A3AR with its agonists has been shown to initiate both G protein-dependent and -independent pathways. nih.gov These pathways play crucial roles in cellular processes such as survival, proliferation, and inflammation. nih.govmdpi.com A key area of future research is to fully dissect these intricate signaling networks and understand how they interact with other receptor systems.

The labeled compound 2-Cl-IB-MECA-13C,d3 is instrumental in these studies. Its use in quantitative mass spectrometry-based assays will enable researchers to precisely track the engagement of A3AR and downstream signaling events. This will help to clarify the roles of various signaling proteins.

Key research questions include:

How does this compound binding dynamically alter the conformation of the A3AR to favor coupling with specific G proteins (e.g., Gi, Gq) or to initiate G protein-independent signaling through arrestin? nih.gov

What is the precise stoichiometry and temporal sequence of the activation of downstream effectors like PI3K/Akt, MEK1/2-ERK1/2, and the Wnt/β-catenin pathways following receptor engagement by the labeled agonist? mdpi.commdpi.com

Development of Advanced In Vitro and In Vivo Preclinical Models for Disease Research

The development of more sophisticated preclinical models is essential for translating basic research findings into clinical applications. 2-Cl-IB-MECA has already demonstrated therapeutic potential in various animal models of disease, including cancer, inflammation, and ischemia. canfite.comdrug-dev.com The labeled analog, this compound, will be invaluable in refining these models and assessing target engagement and pharmacokinetics with high precision.

Future research will focus on:

Utilizing this compound in patient-derived organoids and 3D cell cultures to create more clinically relevant in vitro models of diseases like hepatocellular carcinoma and pancreatic cancer. nih.gov This will allow for the investigation of A3AR-mediated anti-proliferative effects in a system that better mimics human tumors. nih.gov

Employing advanced in vivo models, such as humanized mice or models with genetically encoded reporters for A3AR signaling, to study the effects of the labeled agonist. migrainecollaborative.org This will provide deeper insights into the compound's biodistribution, target occupancy, and efficacy in a more complex biological context.

Developing preclinical models to investigate the role of A3AR in neuroprotection and pain modulation, areas where A3AR agonists have shown promise. migrainecollaborative.orgmdpi.com The use of this compound will help in understanding its mechanism of action in these conditions.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) with Pharmacological Studies

The integration of "omics" technologies with classical pharmacology offers a powerful approach to understanding the global cellular and systemic responses to A3AR activation. nih.gov By using this compound, researchers can correlate precise target engagement with large-scale changes in gene expression, protein levels, and metabolic profiles. wjgnet.com

Future directions in this area include:

Transcriptomics: Performing RNA sequencing on cells or tissues treated with this compound to identify the full spectrum of genes whose expression is modulated by A3AR activation. This can reveal novel pathways and potential biomarkers of drug response.

Proteomics: Using quantitative proteomics to map the changes in the phosphoproteome following treatment with the labeled agonist. This will provide a detailed picture of the signaling cascades that are activated or inhibited. canfite.com

Metabolomics: Analyzing the metabolic fingerprint of cells and biofluids after administration of this compound to understand how A3AR activation impacts cellular metabolism. This is particularly relevant for cancer, where metabolic reprogramming is a key hallmark. wjgnet.com

By combining these omics approaches, a comprehensive, systems-level understanding of the pharmacological effects of 2-Cl-IB-MECA can be achieved. nih.gov

Exploration of Structure-Function Relationships for Enhanced Selectivity and Efficacy in Research Tools

While 2-Cl-IB-MECA is a highly selective A3AR agonist, the exploration of its structure-function relationships remains a key area of research for developing even more refined research tools. nih.gov The isotopically labeled version, this compound, serves as a stable reference compound against which new analogs can be compared.

Future research will aim to:

Synthesize novel derivatives of 2-Cl-IB-MECA with modifications at the N6 and C2 positions of the adenine (B156593) ring, as well as the ribose moiety, to probe the binding pocket of the A3AR. nih.govresearchgate.net

Utilize computational modeling and structural biology techniques, such as cryo-electron microscopy, to visualize the binding of 2-Cl-IB-MECA and its analogs to the A3AR. researchgate.netbiorxiv.org This will provide a molecular basis for the observed selectivity and efficacy. biorxiv.org

Investigate how subtle structural changes affect not only binding affinity but also functional outcomes, such as biased agonism, where a ligand preferentially activates certain signaling pathways over others. acs.org

By systematically exploring these structure-function relationships, the goal is to develop next-generation research tools with tailored pharmacological properties, including enhanced selectivity, potency, and specific signaling profiles.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing 2-Cl-IB-MECA-13C,d3 to ensure reproducibility?

  • Methodological Answer : Synthesis must follow validated protocols with isotopic purity verification using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Characterization should include comparative analysis with non-isotopic analogs to confirm structural integrity. For reproducibility, document reaction conditions (e.g., temperature, solvent ratios) and provide raw spectral data in supplementary materials. At least three independent replicates are recommended to validate purity and yield .
  • Key Data : Include a table comparing Rf values (TLC), retention times (HPLC), and isotopic enrichment ratios (MS) across replicates.

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., ICH guidelines) with controlled variables: temperature (±5°C), humidity (±5%), and light exposure. Analyze degradation products via LC-MS and quantify isotopic integrity using isotopic dilution assays. Include negative controls (non-isotopic analog) to distinguish isotope-specific degradation pathways .
  • Key Data : Tabulate degradation rates (%/month) under different conditions, with confidence intervals for each replicate.

Q. What are the best practices for ensuring traceability in pharmacokinetic studies involving this compound?

  • Methodological Answer : Use internal standards (e.g., deuterated analogs) in bioanalytical assays (LC-MS/MS) to correct for matrix effects. Validate methods per FDA/EMA guidelines, including precision (≤15% RSD), accuracy (85–115%), and lower limits of quantification (LLOQ). Publish raw calibration curves and cross-validate results with independent labs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adenosine receptor binding affinities of 2-Cl-IB-MECA analogs?

  • Methodological Answer : Perform comparative assays under standardized conditions (e.g., receptor subtype selectivity, buffer pH, and temperature). Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to confirm results. Analyze discrepancies through meta-regression of published data, highlighting variables like assay type or cell line differences .
  • Key Data : Table comparing IC50 values across studies, with annotations for methodological variables.

Q. What strategies optimize the detection of this compound in complex biological matrices while minimizing isotopic interference?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to isolate isotopic signals. Use chromatographic separation (e.g., HILIC columns) to resolve isotopic analogs from endogenous compounds. Validate specificity via spike-recovery experiments in plasma, urine, and tissue homogenates .
  • Key Data : Recovery rates (%) and matrix effect values (ion suppression/enhancement) across matrices.

Q. How can isotopic effects (e.g., deuterium-induced metabolic shifts) be quantified for this compound in vivo?

  • Methodological Answer : Conduct comparative pharmacokinetic studies in animal models using both isotopic and non-isotopic compounds. Use stable isotope labeling to track metabolite formation via MS. Apply compartmental modeling to calculate isotopic effect magnitudes (e.g., changes in clearance rates) .
  • Key Data : Half-life (t1/2) and AUC ratios (isotopic vs. non-isotopic) with p-values for significance.

Q. What computational approaches predict the metabolic fate of this compound, and how can they be validated experimentally?

  • Methodological Answer : Use in silico tools (e.g., Schrödinger’s Metabolism Module, SwissADME) to identify probable metabolic sites. Validate predictions using in vitro hepatocyte incubations and HRMS to detect isotopic metabolites. Compare results to non-isotopic analogs to confirm isotope-specific pathways .

Methodological Frameworks for Data Interpretation

Q. How should researchers integrate non-clinical and clinical data for this compound into a cohesive risk-benefit analysis?

  • Methodological Answer : Follow the Investigator’s Brochure (IB) structure to compile physicochemical, pharmacological, and toxicological data. Use systematic review methodologies to weight evidence by study quality (e.g., OECD GLP compliance). Highlight gaps requiring further testing, such as long-term carcinogenicity or off-target receptor interactions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC50/ED50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report uncertainties (e.g., 95% CI) and power analysis to justify sample sizes .

Guidance for Addressing Limitations

  • Data Contradictions : Replicate conflicting experiments with blinded analysis to reduce bias. Use sensitivity analysis to identify critical variables .
  • Ethical Compliance : Ensure isotopic studies comply with ICH guidelines for human/animal research, including justification for deuterium use in clinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.